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2-O-alpha-D-Glucopyranosyl-alpha-D-glucose - 37169-66-7

2-O-alpha-D-Glucopyranosyl-alpha-D-glucose

Catalog Number: EVT-7956923
CAS Number: 37169-66-7
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-D-Glcp-(1->2)-alpha-D-Glcp is a alpha-D-Glcp-(1->2)-D-Glcpglycosylglucose in which the carbon bearing the anomeric hydroxy group has alpha configuration.
Source and Classification

Kojibiose is primarily derived from the fermentation of starches by specific microorganisms, notably Aspergillus oryzae, which is used in the production of traditional fermented foods like sake and soy sauce. It can also be isolated from the acid hydrolysates of sweet potato starch and other plant materials . In terms of classification, kojibiose falls under the category of oligosaccharides, specifically being a gluco-biose due to its glucose composition.

Synthesis Analysis

Kojibiose can be synthesized through various methods, including enzymatic and chemical approaches.

Enzymatic Synthesis:

  1. Microbial Fermentation: Utilizing Aspergillus oryzae culture filtrates, kojibiose can be produced from maltose and glucose. The fermentation process involves the enzymatic transfer of glucose units, resulting in the formation of kojibiose from the substrate .
  2. Transglycosylation: Enzymes such as cyclodextrin glucanotransferase facilitate the transfer of glucose moieties to form kojibiose from other sugar substrates .

Chemical Synthesis:
Chemical methods typically involve protecting group strategies to selectively create the alpha-(1→2) linkage between glucose units. Parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of 2-O-alpha-D-Glucopyranosyl-alpha-D-glucose consists of two glucose molecules connected via an alpha-(1→2) glycosidic bond.

  • Molecular Formula: C12H22O11
  • Molecular Weight: Approximately 342.30 g/mol
  • Configuration: The anomeric carbon (C1) of the second glucose unit has an alpha configuration, which influences its reactivity and interaction with enzymes.

The structural representation highlights the glycosidic bond between C1 of one glucose unit and C2 of another, contributing to its solubility and functional properties in biological systems .

Chemical Reactions Analysis

Kojibiose participates in various chemical reactions that are essential for its functionality:

  1. Hydrolysis: Kojibiose can undergo hydrolysis in acidic or enzymatic conditions to yield two molecules of D-glucose. This reaction is significant in digestive processes where disaccharides are broken down into monosaccharides.
  2. Redox Reactions: Kojibiose exhibits reducing properties, allowing it to participate in redox reactions, which can be utilized in various biochemical assays .
  3. Glycosylation Reactions: As a glycosyl donor, kojibiose can participate in glycosylation reactions to form more complex carbohydrates or modify other biomolecules.
Mechanism of Action

The mechanism of action for kojibiose primarily revolves around its role as a prebiotic and its influence on gut microbiota. Upon ingestion:

  • Fermentation by Gut Microbes: Kojibiose is fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids that promote gut health.
  • Impact on Glucose Metabolism: It may modulate glucose metabolism through its influence on insulin secretion and sensitivity, although further studies are needed to elucidate these pathways fully.

This action highlights the potential health benefits associated with dietary intake of kojibiose.

Physical and Chemical Properties Analysis

Kojibiose exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its hydroxyl groups.
  • Melting Point: The melting point is typically not defined due to its hygroscopic nature.
  • Stability: Stable under acidic conditions but may degrade under extreme heat or prolonged exposure to strong acids or bases.
  • Reducing Sugar: Exhibits reducing properties, which are important for various biochemical applications.

These properties make kojibiose a versatile compound in both food science and biochemistry .

Applications

Kojibiose has several scientific applications, including:

  1. Food Industry: Used as a sweetener and flavor enhancer in fermented foods.
  2. Nutraceuticals: Investigated for its prebiotic effects that may benefit gut health.
  3. Pharmaceuticals: Explored for potential applications in drug delivery systems due to its ability to modify glycosylation patterns.
  4. Biotechnology: Utilized in enzyme assays and as a substrate for studying glycosyltransferases.
Historical Discovery and Early Structural Elucidation

Isolation from Koji Extract and Initial Characterization (1957)

The disaccharide now known as kojibiose (2-O-α-D-glucopyranosyl-α-D-glucose) was first isolated in 1957 from koji extract, a traditional Japanese fermentation product derived from rice inoculated with Aspergillus oryzae. Matsuda and Aso identified this compound as one of two previously uncharacterized "gluco-bioses" present in the extract. Initial characterization relied heavily on paper chromatography, which revealed that acid hydrolysis of the compound yielded glucose as the sole detectable product, confirming its identity as a glucosyl-glucose disaccharide [2] [6]. The disaccharide exhibited distinctive chromatographic behavior, with an RF value in butanol/pyridine/water (3:2:1.5) differing significantly from those of maltose, nigerose (sakébiose), and isomaltose [2]. Furthermore, it displayed reducing power in Fehling's solution tests but failed to form a phenylosazone derivative under standard conditions, a property later understood to stem from its 1,2-glycosidic linkage preventing osazone crystal formation [2] [6]. The compound's identity was further supported by its characteristic color reaction upon spraying chromatograms with aniline hydrogen phthalate, which produced a stain similar to sophorose (2-O-β-D-glucopyranosyl-D-glucose) [2]. These early observations provided crucial evidence for its classification as a novel reducing disaccharide distinct from known isomers.

Table 1: Key Characterization Techniques and Findings for Kojibiose Isolation (1957)

Characterization MethodExperimental ObservationInterpretation
Acid Hydrolysis + Paper ChromatographyGlucose detected as sole productConfirmed as glucosyl-glucose disaccharide
RF in B/P/W (3:2:1.5)Distinct from maltose, nigerose, isomaltoseNovel disaccharide structure
Aniline Hydrogen Phthalate StainColor similar to sophoroseIndicated 2-O-glycosidic linkage similarity
Fehling's Solution TestPositive reducing powerConfirmed reducing sugar nature
Phenylosazone FormationNo derivative formedSuggested hindered C2 position (later confirmed as linkage site)

Linkage Hypothesis Validation via Enzymatic Resistance and Chromatographic Analysis

Early structural hypotheses centered on the position and anomeric configuration of the glycosidic linkage. The resistance to almond β-glucosidase definitively eliminated the possibility of a β-linkage, strongly suggesting an α-configuration [2]. Crucially, ionophoresis in borate buffer (pH 9.8) yielded a low mobility relative to glucose (MG value of 0.31). This low MG value was inconsistent with 1,3- or 1,6-linked disaccharides, which typically form stronger complexes with borate ions due to the availability of adjacent cis-diol groups. The observed value pointed towards a linkage involving the C2 hydroxyl group of the reducing glucose moiety, as this would prevent the formation of a borate-complexing diol system between C2 and C3 [2]. This finding aligned perfectly with the compound's unique chromatographic mobility (RF) in multiple solvent systems, which differed not only from maltose (1,4-α) but also from isomaltose (1,6-α) and the concurrently identified nigerose (1,3-α) [2] [6]. The convergence of enzymatic resistance data, borate complexation behavior, and chromatographic profiles provided compelling evidence for the 1,2-α-glycosidic linkage hypothesis. This linkage explained the absence of osazone formation – the linkage itself involves the carbonyl carbon (C1) and the adjacent C2 hydroxyl of the reducing glucose, blocking the essential site for hydrazone formation during osazone synthesis [2].

Table 2: Key Analytical Evidence Supporting the 1,2-α-Linkage in Kojibiose

Analytical ApproachKey ObservationStructural Implication
Enzymatic ResistanceResistance to almond β-glucosidase hydrolysisα-glycosidic linkage (β-linkage excluded)
Borate Ionophoresis (MG)Low MG = 0.31Incompatible with 1,3- or 1,6-linkages; Points to C2 involvement
Comparative Chromatography (RF)Distinct from maltose (1,4-α), nigerose (1,3-α), isomaltose (1,6-α)Novel linkage position
Osazone Test FailureNo phenylosazone formationC1 and C2 of reducing glucose unavailable (engaged in linkage)

Early Chemical Synthesis Efforts and Stereochemical Challenges

The initial isolation and structural characterization spurred efforts to chemically synthesize kojibiose, primarily to confirm its proposed structure and overcome the challenges of obtaining sufficient quantities from natural sources. Early synthetic routes faced significant regioselectivity and stereochemical hurdles. Peat and colleagues pioneered one approach, synthesizing a mixture of disaccharides from glucose using Aspergillus niger, from which they isolated an octaacetate derivative believed to contain the 1,2-α-linkage based on its physical properties (melting point 166°C, [α]D +153°) [2] [6]. However, achieving regioselective synthesis of the specific 1,2-α linkage proved difficult. Classical Koenigs-Knorr glycosylation using per-O-acetylated α-D-glucopyranosyl bromide donors and partially protected glucose acceptors was attempted. Controlling the regiochemistry to specifically target the C2 hydroxyl of the acceptor glucose required meticulous protecting group strategies, as the C3 and C4 hydroxyls are similarly reactive. Furthermore, ensuring exclusive α-stereoselectivity during glycoside bond formation was challenging, often leading to mixtures of anomers requiring laborious separation [2] [9]. Zemplén deacetylation was commonly employed in the final steps to remove protecting groups, but required careful control to prevent β-elimination or migration of the acid-sensitive 1,2-linkage [2]. These early synthetic endeavors, while yielding material that matched the isolated kojibiose in chromatographic behavior and optical rotation, were typically low-yielding and complex, highlighting the unique challenges posed by the 1,2-α linkage compared to more common linkages like 1,4 or 1,6. They nonetheless provided critical confirmation of the structure deduced from degradative and analytical studies of the natural product.

Table 3: Early Synthetic Approaches to Kojibiose and Key Challenges

Synthetic StrategyKey Steps/AgentsMajor Challenges
Microbial Synthesis (A. niger)Transglucosylation on glucoseMixture of disaccharides; Requires isolation of target octaacetate (m.p. 166°C, [α]D +153°)
Koenigs-Knorr GlycosylationAcetylated α-D-glucosyl bromide donor + Protected glucose acceptor (C2-OH free)Achieving regioselectivity for C2-OH; Ensuring α-stereoselectivity; Complex protecting group schemes
Deprotection (Final Step)Zemplén deacetylation (catalytic NaOMe/MeOH)Risk of β-elimination or migration of the acid-sensitive 1,2-α-linkage

Properties

CAS Number

37169-66-7

Product Name

2-O-alpha-D-Glucopyranosyl-alpha-D-glucose

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12-/m1/s1

InChI Key

HIWPGCMGAMJNRG-LFWCVFAXSA-N

SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

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